3-Amino-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one
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Overview
Description
3-Amino-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are known for their versatile applications in medicinal chemistry due to their unique structural features. The presence of an amino group, along with chloro and fluoro substituents on the phenyl ring, makes this compound particularly interesting for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-chloro-3-fluoroaniline and succinic anhydride.
Formation of Intermediate: The 4-chloro-3-fluoroaniline reacts with succinic anhydride in the presence of a base such as triethylamine to form an intermediate.
Cyclization: The intermediate undergoes cyclization under acidic conditions to form the pyrrolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form corresponding alcohols.
Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-Amino-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloro and fluoro substituents can enhance its binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-1-(4-chlorophenyl)pyrrolidin-2-one: Lacks the fluoro substituent.
3-Amino-1-(4-fluorophenyl)pyrrolidin-2-one: Lacks the chloro substituent.
3-Amino-1-(4-chloro-3-methylphenyl)pyrrolidin-2-one: Contains a methyl group instead of a fluoro group.
Uniqueness
The presence of both chloro and fluoro substituents on the phenyl ring of 3-Amino-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one makes it unique. These substituents can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
3-amino-1-(4-chloro-3-fluorophenyl)pyrrolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClFN2O/c11-7-2-1-6(5-8(7)12)14-4-3-9(13)10(14)15/h1-2,5,9H,3-4,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQCMSALWYGKNK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1N)C2=CC(=C(C=C2)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.65 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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